molecular formula C32H40N2O6 B7452101 CID 16196931

CID 16196931

Cat. No.: B7452101
M. Wt: 548.7 g/mol
InChI Key: YVURUZARVDMIDT-UHFFFAOYSA-N
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Description

CID 16196931 is a compound registered in PubChem, a public chemical database maintained by the National Institutes of Health (NIH). For instance, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) share macrocyclic or polyketide-like structures , while colchicine (CID 6167) is a tropolone alkaloid with anti-inflammatory properties . This compound could exhibit structural or functional similarities to these compounds, but further experimental validation is required.

Properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)amino]-3-[4-(2-phenylpropan-2-yl)phenoxy]propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2.C2H2O4/c1-30(2,25-11-7-4-8-12-25)26-13-15-29(16-14-26)34-23-28(33)21-31-27-17-19-32(20-18-27)22-24-9-5-3-6-10-24;3-1(4)2(5)6/h3-16,27-28,31,33H,17-23H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVURUZARVDMIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(CNC3CCN(CC3)CC4=CC=CC=C4)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of direct data on CID 16196931 in the evidence, the comparison below is inferred using methodologies and parameters from analogous studies. For example, and highlight key metrics such as molecular weight, solubility, and CYP enzyme inhibition for compound characterization, while emphasizes structural homology among oscillatoxin derivatives.

Key Findings:

Structural Complexity : Oscillatoxin D (CID 101283546) and colchicine (CID 6167) are structurally complex, with macrocyclic and tricyclic frameworks, respectively. In contrast, boronic acids (e.g., CID 53216313) are simpler, featuring aromatic rings with halogen and boronic acid substituents .

Bioactivity : Colchicine (CID 6167) is a well-established microtubule disruptor, while oscillatoxin derivatives exhibit cytotoxic and ichthyotoxic properties . Boronic acids are often used in Suzuki-Miyaura cross-coupling reactions for drug synthesis .

Drug-Likeness : Colchicine and oscillatoxin D have higher molecular weights (>400 g/mol) and moderate LogP values, aligning with natural product libraries. Boronic acids, however, are smaller and more synthetically accessible, with better bioavailability scores (e.g., 0.55 for CID 53216313) .

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying CID 16196931’s biochemical interactions?

  • Methodological Answer : Begin by narrowing the scope using frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Specific cell lines or enzymatic systems affected by this compound.
  • Intervention: Dosage ranges or experimental conditions (e.g., pH, temperature).
  • Comparison: Control compounds or baseline activity levels.
  • Outcome: Quantitative metrics (e.g., binding affinity, inhibition rates).
    Test the question’s feasibility by pilot studies and refine based on preliminary data .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

  • Methodological Answer :

  • Use databases like PubMed, SciFinder, or Web of Science with Boolean operators (e.g., "this compound AND kinetics").
  • Create an annotated bibliography to map gaps, such as conflicting reports on this compound’s stability in aqueous solutions .

Q. How should I design experiments to validate this compound’s mechanism of action?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls (e.g., known inhibitors/solvents).
  • Reproducibility : Document protocols in line with journals like Beilstein Journal of Organic Chemistry (e.g., detailed synthesis steps, purity validation via HPLC) .
  • Blinding : Use double-blind setups in assays to minimize bias .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Meta-Analysis : Statistically pool data from multiple studies (e.g., using RevMan or R’s metafor package) to identify outliers or confounding variables (e.g., temperature variations).
  • Sensitivity Testing : Replicate experiments under standardized conditions to isolate variables (e.g., buffer composition, incubation time) .

Q. What computational methods complement experimental studies of this compound’s structure-activity relationships?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding interactions using tools like GROMACS or AMBER.
  • QSAR Modeling : Corrogate experimental IC50 values with descriptors (e.g., logP, polar surface area) to predict analogs’ efficacy.
  • Validate models via cross-referencing with crystallographic data (if available) .

Q. How do I optimize data collection for mixed-methods research on this compound’s toxicity?

  • Methodological Answer :

  • Triangulation : Combine quantitative (e.g., LC50 assays) and qualitative data (e.g., histopathology reports).
  • Ethnographic Techniques : Interview domain experts to contextualize lab findings (e.g., clinical relevance of observed hepatotoxicity) .

Q. What ethical considerations apply to interdisciplinary studies involving this compound and human-derived samples?

  • Methodological Answer :

  • Informed Consent : Follow templates like Queen’s University’s ICF, ensuring transparency about risks (e.g., handling biohazards).
  • Data Anonymization : Encrypt participant identifiers in datasets shared publicly .

Methodological Resources

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves or Python’s SciPy for ANOVA .
  • Citation Management : Zotero or EndNote for tracking references in ACS or APA format .
  • Survey Design : Validate questionnaires with pilot groups to avoid jargon .

Note: Avoid abbreviations for chemical names (e.g., use "this compound" exclusively). All methodologies align with principles from –20.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.